Tucatinib, also known as Irbinitinib, is a small molecule tyrosine kinase inhibitor (TKI) that demonstrates high selectivity for the human epidermal growth factor receptor 2 (HER2) kinase domain. [, , ] It is primarily investigated for its activity against HER2-positive cancers, including breast cancer, colorectal cancer, gastric cancer, and other solid tumors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] In preclinical studies, Tucatinib has shown promising results, particularly in its ability to penetrate the blood-brain barrier, making it a valuable candidate for treating brain metastases. [, , , , ]
Tucatinib acts as a highly selective inhibitor of the HER2 kinase domain, blocking the phosphorylation and activation of HER2. [, , , ] This disruption of HER2 signaling leads to downstream effects on various pathways involved in cell growth, proliferation, and survival, ultimately inhibiting tumor growth. [, , , ] Tucatinib exhibits minimal inhibition of EGFR, a related receptor tyrosine kinase, contributing to its improved safety profile compared to other dual HER2/EGFR inhibitors. [, , ] Additionally, Tucatinib has been shown to enhance the internalization and catabolism of the antibody-drug conjugate T-DM1, potentially contributing to its increased efficacy when used in combination. []
Limited information regarding the physical and chemical properties of Tucatinib is available in the abstracts. It is described as an orally available, small molecule TKI, implying favorable pharmacokinetic properties for oral administration. [, , , ] Tucatinib's ability to penetrate the blood-brain barrier suggests some degree of lipophilicity. [, , , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2